molecular formula C20H16FN3O5 B4029232 2-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione

2-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B4029232
M. Wt: 397.4 g/mol
InChI Key: YWQMNRUWWANENM-UHFFFAOYSA-N
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Description

2-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Isoindole Moiety: The isoindole moiety can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.

    Coupling of the Two Moieties: The final step involves coupling the quinoline and isoindole moieties through a nucleophilic substitution reaction, typically using a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a probe to study the interaction of quinoline derivatives with biological macromolecules such as DNA and proteins.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and transcription.

    DNA Intercalation: The quinoline moiety can intercalate into DNA, disrupting its structure and function.

    Signal Transduction Pathways: The compound can modulate signal transduction pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2-methylquinoline: A simpler quinoline derivative with similar biological activities.

    4-nitroisoindole: A compound with a similar isoindole moiety but lacking the quinoline structure.

    2-oxoethylquinoline: A compound with a similar quinoline moiety but lacking the isoindole structure.

Uniqueness

2-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione is unique due to the combination of the quinoline and isoindole moieties, which confer distinct biological activities and potential applications in medicinal chemistry. The presence of both a fluoro group and a nitro group further enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O5/c1-11-5-6-12-9-13(21)7-8-15(12)23(11)17(25)10-22-19(26)14-3-2-4-16(24(28)29)18(14)20(22)27/h2-4,7-9,11H,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQMNRUWWANENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-])C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
2-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione

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